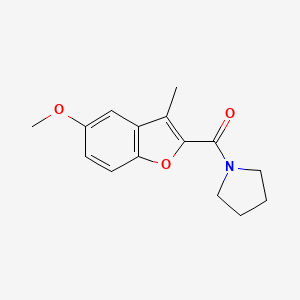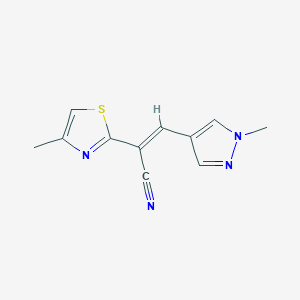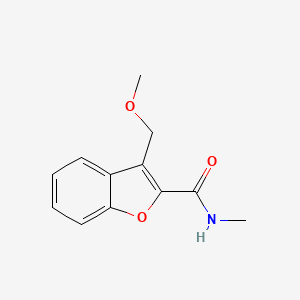
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone, commonly known as 5-MeO-MiPT, is a synthetic compound that belongs to the tryptamine family. It was first synthesized in 1985 and has since been used in scientific research for its unique properties.
Scientific Research Applications
5-MeO-MiPT has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin receptor, specifically the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 5-MeO-MiPT involves its interaction with the serotonin receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
5-MeO-MiPT has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. It has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-MeO-MiPT in lab experiments is its potent agonist activity at the serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is its relatively short duration of action, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of interest is its potential as a tool for studying the role of the serotonin receptors in various physiological and pathological processes. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-MeO-MiPT and its potential advantages and limitations for lab experiments.
Synthesis Methods
The synthesis of 5-MeO-MiPT involves the reaction of 5-methoxy-3-methylbenzofuran-2-carboxylic acid with pyrrolidine and thionyl chloride. This reaction produces 5-MeO-MiPT as a white crystalline powder. The purity of the compound can be increased through recrystallization and purification techniques.
properties
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12-9-11(18-2)5-6-13(12)19-14(10)15(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOFIHGRRZGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)

